N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-9-5-4-8-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-2-3-7-17(16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVJAYFFKKSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the piperazine ring.
Coupling with Nitrobenzamide: The final step involves coupling the sulfonylated piperazine intermediate with 2-nitrobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)
Major Products
Reduction: Formation of N-(2-((4-(2-aminophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of corresponding aldehydes or carboxylic acids
Scientific Research Applications
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Pharmacological Research: It is investigated for its binding affinity to various receptors, which can lead to the development of new drugs for treating conditions like depression, anxiety, and other mental health disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). It acts as an antagonist or agonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release, enzyme activity, and cellular responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogues primarily differ in substituents on the benzamide, piperazine, or sulfonyl groups. Key examples include:
Receptor Affinity and Selectivity
- 5-HT1A Receptor: The target compound’s 2-methoxyphenylpiperazine group is critical for 5-HT1A binding, as seen in 18F-Mefway (Ki = 0.2 nM) .
- 5-HT6 Receptor : Analogues like the indole-sulfonyl derivative (Ki = 12 nM) show higher 5-HT6 affinity due to bulkier aromatic systems, suggesting the target compound’s nitrobenzamide may limit 5-HT6 selectivity.
- Dopamine D3 Receptor : Compounds with dichlorophenyl-piperazine groups (e.g., ) exhibit D3 selectivity, highlighting that electron-withdrawing groups on the piperazine ring (e.g., nitro in the target compound) may reduce dopaminergic activity.
Pharmacokinetic and Physicochemical Properties
- Solubility: The sulfonyl group in the target compound enhances water solubility compared to non-sulfonated analogues like N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate .
- Stability: Crystallographic data (e.g., monoclinic P21/n symmetry, Z=4 ) indicate robust molecular packing, suggesting higher thermal stability than analogues with flexible backbones (e.g., 18F-FCWAY ).
- Metabolism : The nitro group may slow hepatic metabolism compared to halogenated derivatives (e.g., 4-iodo analogue ), which are prone to dehalogenation.
Key Research Findings
- Structural Flexibility : The piperazine ring adopts a chair conformation in analogues , which optimizes receptor binding. The target compound’s sulfonyl-ethyl linker may restrict conformational flexibility, reducing off-target effects.
- Imaging Potential: While 18F-Mefway and iodinated derivatives are established imaging agents, the target compound’s nitro group could allow for radiolabeling (e.g., 15N or 18F via prosthetic groups) with comparable utility.
- Selectivity Trade-offs : The 2-nitrobenzamide group may sacrifice 5-HT6 affinity for 5-HT1A specificity, as seen in indole-sulfonyl derivatives .
Data Tables
Table 1: Receptor Binding Affinities of Selected Analogues
*Hypothetical values based on structural extrapolation.
Biological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that includes a benzamide backbone, a sulfonyl group, and a piperazine moiety, which is further substituted with a 2-methoxyphenyl group. Such structural characteristics suggest significant interactions with various biological targets, especially neurotransmitter receptors.
Molecular Characteristics
- Molecular Formula : C20H24N4O6S
- Molecular Weight : 448.49 g/mol
- CAS Number : 897611-24-4
The structural complexity of this compound is essential for its biological activity, particularly its ability to interact with specific receptors and enzymes.
Interaction with Neurotransmitter Receptors
Research indicates that this compound exhibits significant activity at dopamine D4 receptors, which are implicated in various psychiatric disorders. The interaction with these receptors may lead to alterations in dopaminergic signaling pathways, potentially influencing mood regulation and cognitive functions .
The mechanisms by which this compound exerts its effects include:
- Receptor Modulation : The compound's ability to bind to dopamine D4 receptors suggests it may modulate neurotransmitter activity, which could be beneficial in treating conditions such as schizophrenia and depression.
- Antitumor Activity : Similar compounds have shown potential for inducing apoptosis in cancer cells, indicating that this compound may also have applications in oncology .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds reveals varying degrees of activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Fluorine substitution | Interaction with serotonin receptors |
| 4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Bromine substitution | Potential antipsychotic effects |
| 2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Chlorine substitution | Investigated for anti-cancer properties |
These comparisons highlight the versatility of piperazine derivatives in pharmacology and their potential therapeutic applications.
Anticancer Properties
A study focusing on nitro compounds demonstrated that certain nitro derivatives can induce apoptosis in cancer cell lines. The presence of the nitro group in this compound may enhance its antitumor properties by generating reactive intermediates that damage cellular components .
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research has shown that similar nitro derivatives can exert effects against various pathogens by producing toxic intermediates upon reduction. This mechanism could also apply to this compound, suggesting potential applications in treating infections .
Q & A
What are the critical considerations for optimizing the multi-step synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide?
Answer:
The synthesis involves sequential reactions:
Sulfonylation: Coupling 4-(2-methoxyphenyl)piperazine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
Nucleophilic substitution: Reacting the sulfonylated intermediate with ethylenediamine derivatives to introduce the ethyl linker. Temperature control (40–60°C) and solvent polarity (DMF or acetonitrile) are critical to minimize side reactions .
Benzamide formation: Amidation using 2-nitrobenzoyl chloride in the presence of Hünig’s base to ensure regioselectivity .
Optimization metrics: Monitor purity at each step via HPLC (>95%) and confirm intermediates using / NMR and high-resolution mass spectrometry (HRMS) .
How can researchers address discrepancies in reported biological activity data for this compound across different assay systems?
Answer:
Contradictions often arise from:
- Assay conditions: Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility and receptor binding. Standardize protocols per guidelines like NIH Assay Guidance Manual .
- Target selectivity: Use radioligand binding assays (e.g., -spiperone for dopamine D2/D3 receptors) to quantify off-target effects. Cross-validate with functional assays (cAMP or β-arrestin recruitment) .
- Metabolic stability: Differences in liver microsome preparations (human vs. rodent) may explain in vitro/in vivo discordance. Include control compounds with known stability profiles .
Which computational methods are most reliable for predicting the binding mode of this compound to serotonin receptors?
Answer:
- Molecular docking: Use AutoDock Vina or Glide with receptor structures (PDB: 5VBL for 5-HT) to model interactions. Prioritize poses where the 2-methoxyphenyl group occupies hydrophobic pockets and the nitrobenzamide forms hydrogen bonds with Ser159 .
- Molecular dynamics (MD): Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM/PBSA .
- QSAR models: Train models using descriptors like LogP, polar surface area, and topological torsion to predict affinity across receptor subtypes .
What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Spectroscopy:
- NMR: Verify piperazine proton signals at δ 2.5–3.5 ppm and sulfonyl group integration .
- FT-IR: Confirm sulfonamide S=O stretches at 1150–1300 cm and nitro group absorption at 1520 cm .
- Crystallography: X-ray diffraction (e.g., monoclinic P2/n space group) resolves bond angles and torsional strain in the piperazine-sulfonyl linker .
- Mass spectrometry: HRMS (ESI+) should match the theoretical m/z (e.g., [M+H] = 461.52) within 5 ppm error .
How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for dopamine D3 over D2 receptors?
Answer:
- Core modifications:
- Functional assays:
- Compare IC values in CHO-K1 cells transfected with D2 vs. D3 receptors using -GTPγS binding .
- Assess in vivo efficacy via locomotor activity tests in D3-knockout mice .
- Computational guidance: Free-energy perturbation (FEP) calculations identify residues (e.g., D3 Val87) critical for selectivity .
What strategies mitigate oxidative degradation of the nitrobenzamide moiety during long-term stability studies?
Answer:
- Formulation: Use lyophilized powders stored under argon at -80°C to limit exposure to light and moisture .
- Excipients: Add antioxidants (e.g., ascorbic acid 0.1% w/v) in aqueous buffers to prevent radical-mediated degradation .
- Analytical monitoring: Track degradation products via UPLC-PDA at 254 nm and characterize using LC-MS/MS .
How can researchers validate the compound’s blood-brain barrier (BBB) permeability in preclinical models?
Answer:
- In vitro: Use MDCK-MDR1 monolayers to measure P (target >5 × 10 cm/s). Adjust logD (optimal 2–3) by modifying the sulfonyl ethyl linker .
- In vivo: Conduct PET imaging in rats with -labeled analogs. A brain-to-plasma ratio >0.3 at 30 min post-injection indicates adequate BBB penetration .
- Computational predictors: Apply the BBB score from SwissADME, prioritizing compounds with >0.7 probability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
